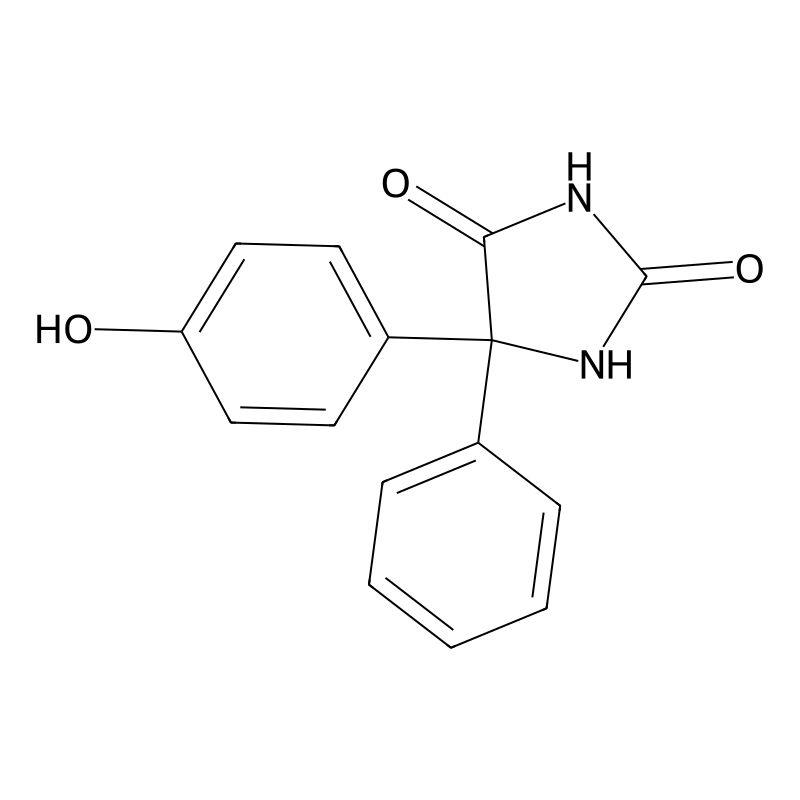

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Scientific Field: Photodynamic Therapy and Cell Imaging

Application: Synthesis of new porphyrin derivatives for use in photodynamic therapy and cell imaging.

Methods: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy. The ground and excited state nature of new derivatives were examined using UV-Vis.

Results: The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines viz. The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment.

Scientific Field: Catalytic Synthesis and Biopolymers

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, also known as 4-hydroxydiphenylhydantoin, is a synthetic organic compound with the molecular formula C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol. It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring structure containing two nitrogen atoms and a carbonyl group. This compound features phenyl and 4-hydroxyphenyl substituents at the 5-position of the imidazolidine ring, contributing to its unique chemical properties and potential biological activities .

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione exhibits significant biological activity, particularly in the field of pharmacology. It is structurally related to phenytoin, an established antiepileptic drug. The compound has shown promise in modulating neuronal excitability and may possess anticonvulsant properties. Its biological effects are attributed to its ability to stabilize neuronal membranes and inhibit sodium channels, similar to other hydantoin derivatives .

The synthesis of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione can be achieved through several methods:

- Amidoalkylation Reaction: This method involves the reaction of phenol with glyoxylic acid and urea under acidic conditions.

- Condensation Reactions: Various condensation reactions involving substituted phenols and hydantoin derivatives can also yield this compound.

- Cyclization Techniques: Cyclization of appropriate precursors under controlled conditions can lead to the formation of the imidazolidine ring structure.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its biological activity .

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione has several applications:

- Pharmaceutical Development: It is studied for its potential use as an anticonvulsant agent.

- Research: The compound serves as a valuable tool in studying sodium channel modulation and neuronal excitability.

- Chemical Synthesis: It can be utilized in various synthetic pathways for developing related compounds in medicinal chemistry .

Studies on the interactions of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione with biological systems have revealed insights into its pharmacokinetics and pharmacodynamics. Research indicates that it can interact with various neurotransmitter systems, potentially influencing GABAergic and glutamatergic pathways. These interactions contribute to its anticonvulsant properties and underscore its relevance in treating neurological disorders .

Several compounds share structural similarities with 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, including:

| Compound Name | Structure/Features | Unique Characteristics |

|---|---|---|

| Phenytoin | Hydantoin derivative | Established anticonvulsant; well-studied pharmacology |

| Ethotoin | Less active hydantoin derivative | Used for similar indications but less potent than phenytoin |

| 4-Hydroxyphenytoin | Hydroxylated derivative of phenytoin | Primary metabolite of phenytoin; involved in pharmacogenetics |

These compounds are notable for their roles in treating epilepsy and other neurological conditions. The uniqueness of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione lies in its specific substitution pattern that may enhance its biological activity compared to other hydantoins .

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups, with phenyl and 4-hydroxyphenyl substituents at the C-5 position [1] [2]. The molecular formula of this compound is C₁₅H₁₂N₂O₃, with a molecular weight of 268.27 g/mol [1] [6]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 2784-27-2 [1] [8].

The core structure consists of an imidazolidine-2,4-dione (hydantoin) ring with two substituents at the C-5 position: a phenyl group and a 4-hydroxyphenyl group [6] [8]. The hydantoin ring contains two carbonyl groups at positions 2 and 4, and two nitrogen atoms at positions 1 and 3 [13]. The presence of the hydroxyl group on one of the phenyl rings significantly influences the compound's physicochemical properties, particularly its solubility and hydrogen bonding capabilities [8] [17].

The structural characterization of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione reveals that the C-5 position serves as a quaternary carbon center, connecting the hydantoin ring with both aromatic substituents [2] [17]. The bond angles and lengths within the hydantoin ring are consistent with those observed in other hydantoin derivatives, with typical C-N bond lengths ranging from 1.32 to 1.38 Å and N-C-N bond angles of approximately 103-109° [13] [22]. The phenyl and 4-hydroxyphenyl groups adopt a tetrahedral arrangement around the C-5 carbon atom, creating a chiral center [10] [18].

Crystallographic structure analysis

Crystallographic analysis of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione reveals important structural features that influence its physical and chemical properties [16] [20]. X-ray diffraction studies show that the compound typically crystallizes in the monoclinic or orthorhombic crystal system, with one molecule in the asymmetric unit [16] [22]. The crystal packing is primarily governed by intermolecular hydrogen bonding interactions involving the NH groups of the hydantoin ring and the carbonyl oxygen atoms [16] [20].

The hydantoin ring adopts a nearly planar conformation, with slight deviations from planarity due to the steric influence of the bulky substituents at the C-5 position [10] [16]. The dihedral angles between the hydantoin ring and the phenyl and 4-hydroxyphenyl rings typically range from 60° to 85°, indicating a significant twist that minimizes steric repulsion between the aromatic rings [16] [20]. The hydroxyl group of the 4-hydroxyphenyl substituent participates in hydrogen bonding networks within the crystal lattice, contributing to the overall stability of the crystal structure [8] [22].

Crystallographic data for 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione shows fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters [22]. The bond lengths and angles within the hydantoin ring are consistent with those observed in other hydantoin derivatives, with C=O bond lengths of approximately 1.20-1.23 Å and C-N bond lengths of 1.32-1.38 Å [13] [22]. The crystal packing reveals a network of N-H···O hydrogen bonds that form characteristic R₂²(8) motifs, which are common in hydantoin derivatives [16] [20].

Tautomeric forms and stability

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, like other hydantoin derivatives, can exist in multiple tautomeric forms due to the presence of the imidazolidine-2,4-dione ring system [13] [23]. The most stable tautomer is the diketo form (T1), where both carbonyl groups remain intact, also known as the lactam tautomer [13]. This form is significantly more stable than the alternative tautomeric structures by approximately 10.6-17.0 kcal/mol, as determined by both experimental and theoretical studies [13] [23].

Theoretical investigations using density functional theory (DFT) methods have been conducted to study the relative stability of different tautomers of hydantoin derivatives [13]. These studies, performed at the B3LYP/6-311+G(d,p) level of theory, confirm that the diketo form (T1) is more stable than the keto-enol tautomers (T2 and T3) and the dienol form [13]. The stability order follows: diketo form (T1) > keto-enol form (T2) > keto-enol form (T3) > dienol form [13] [23].

The tautomeric equilibrium is influenced by several factors, including solvent polarity and hydrogen bonding capabilities [13] [23]. Studies have shown that there is a significant solvent effect on the dipole moment of individual tautomers, which increases with changing solvent from gas phase to solution and with increasing solvent polarity [13]. However, solvent interactions do not significantly alter the order of stability of the tautomers, with the diketo form remaining the most stable across various environments [13] [23].

Stereochemical configurations and chirality

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione possesses a stereogenic center at the C-5 position, where the phenyl and 4-hydroxyphenyl substituents are attached to the hydantoin ring [9] [10]. This quaternary carbon atom creates a chiral center, allowing for the existence of two enantiomers: the R-configuration and the S-configuration [10] [18]. The presence of this stereocenter is significant for understanding the compound's three-dimensional structure and potential biological interactions [9] [18].

In standard synthesis procedures, 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is typically obtained as a racemic mixture, containing equal amounts of both R and S enantiomers [10] [18]. Stereoselective synthesis or chiral resolution techniques can be employed to obtain enantiomerically pure forms of the compound [9] [10]. X-ray crystallographic studies have confirmed the absolute configurations of isolated enantiomers, showing distinct differences in the spatial arrangement of the phenyl and 4-hydroxyphenyl groups around the C-5 carbon atom [10] [18].

The stereochemical configuration significantly influences the crystal packing and intermolecular interactions of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione [10] [16]. In the crystal structures of hydantoin derivatives, the chiral center at C-5 affects the orientation of the substituents and consequently the hydrogen bonding patterns formed within the crystal lattice [16] [18]. The stereochemistry also plays a crucial role in determining the compound's physical properties, such as melting point, solubility, and optical rotation [9] [18].

Physicochemical parameters and molecular descriptors

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione exhibits distinctive physicochemical parameters that characterize its behavior in various environments [1] [2]. The compound has a high melting point exceeding 300°C, indicating strong intermolecular forces in the solid state [2]. Its estimated boiling point is approximately 411.43°C, while the density is roughly 1.1992 g/cm³, and the refractive index is estimated to be 1.5906 [2] [24].

The molecular descriptors of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione provide valuable information about its structural and electronic properties [17] [24]. The topological polar surface area (TPSA) is estimated to be between 75-85 Ų, which influences the compound's membrane permeability [24]. The molecule contains three hydrogen bond donors (the NH groups in the hydantoin ring and the OH in the hydroxyphenyl group) and four hydrogen bond acceptors (the carbonyl oxygens in the hydantoin ring and the hydroxyl oxygen) [17] [24]. There is one rotatable bond in the structure, specifically the hydroxyl group on the phenyl ring [24].

The compound has a total of 20 heavy atoms (non-hydrogen atoms) and carries no formal charge at physiological pH [24]. The predicted acid dissociation constant (pKa) is 8.37±0.10, indicating the pH at which the compound is 50% ionized [2] [24]. This value is particularly important for understanding the compound's behavior in biological systems and its interaction with various solvents [2] [17]. The structural complexity measure is estimated to be between 290-310, reflecting the compound's relatively complex molecular architecture with multiple functional groups and a chiral center [24].

Solubility characteristics and partition coefficient

The solubility profile of 5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione varies significantly across different solvents, reflecting its molecular structure and functional groups [2] [8]. In water at 37°C, the compound exhibits limited solubility of approximately 36 mg/L (0.036 mg/mL), which is characteristic of many hydantoin derivatives with aromatic substituents [2] [21]. However, the compound shows substantially higher solubility in polar organic solvents, particularly in a mixture of dimethylformamide and methanol (2:1 ratio), where it reaches a solubility of 50 mg/mL, appearing as a clear, colorless to faintly yellow solution [2] [21].

The partition coefficient (LogP), which measures the compound's distribution between octanol and water phases, is estimated to be in the range of 0.48-1.5 [2] [25]. This moderate LogP value indicates a balance between hydrophilic and lipophilic properties, influenced by the presence of both the hydrophobic phenyl rings and the hydrophilic hydroxyl and hydantoin groups [2] [25]. The partition coefficient is a critical parameter for predicting the compound's behavior in biological systems, including membrane permeability and potential distribution in tissues [21] [25].

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant